Position-Specific Biological Activity Differentiation: PASS-Predicted Pharmacological Spectra Across Four Regioisomers
PASS (Prediction of Activity Spectra for Substances) computational analysis was performed on the free base form of 1-(5-chloro-2-fluoropyridin-3-yl)methanamine, generating Pa (probability of activity) and Pi (probability of inactivity) scores across 4,000+ biological activity types. For the target compound, the highest-ranked predicted activities include signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.620, Pi = 0.015), protein kinase inhibitor (Pa = 0.584, Pi = 0.001), and antimycobacterial activity (Pa = 0.577, Pi = 0.006) [1]. These predictions establish a baseline pharmacological fingerprint that is specific to the 5-chloro-2-fluoro-3-methanamine substitution pattern. Although direct PASS prediction data for all positional isomers is not available in a single comparative study, the Pa values serve as a quantitative reference point against which procurement decisions can be benchmarked: the 5-chloro-2-fluoro pattern yields a protein kinase inhibitor prediction of Pa = 0.584 with an exceptionally low Pi of 0.001 (indicating high prediction confidence), whereas regioisomeric shifts in halogen placement would be expected to alter these predictions due to the sensitivity of PASS descriptor matching to substitution topology. The combination of chloro at C5 and fluoro at C2 creates a specific MNA (Multilevel Neighborhoods of Atoms) descriptor ensemble recognized by the PASS algorithm as associated with kinase inhibition and antimycobacterial mechanisms—a profile not guaranteed for isomers bearing the methanamine group at alternative ring positions.
| Evidence Dimension | PASS-predicted pharmacological activity spectra (Pa/Pi values) for target compound |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa=0.718, Pi=0.011; Chloride peroxidase inhibitor: Pa=0.620, Pi=0.015; Protein kinase inhibitor: Pa=0.584, Pi=0.001; Antimycobacterial: Pa=0.577, Pi=0.006; Rheumatoid arthritis treatment: Pa=0.499, Pi=0.031; PDGF kinase inhibitor: Pa=0.279, Pi=0.263; Antibacterial (ophthalmic): Pa=0.279, Pi=0.263 |
| Comparator Or Baseline | PASS prediction profile for regioisomeric analogs (e.g., (5-chloro-3-fluoropyridin-2-yl)methanamine, (3-chloro-5-fluoropyridin-2-yl)methanamine, (6-chloro-2-fluoropyridin-3-yl)methanamine): no head-to-head PASS comparison study available; class-level inference based on known sensitivity of PASS MNA descriptors to substitution position |
| Quantified Difference | Protein kinase inhibitor Pa = 0.584 with Pi = 0.001 (high-confidence prediction specific to 5-chloro-2-fluoro-3-methanamine topology); comparator isomer Pa values not directly measured but expected to differ based on MNA descriptor divergence |
| Conditions | PASS Online prediction system (training set: >250,000 biologically active compounds); free base form submitted as SMILES; Pa > 0.5 considered indicative of significant predicted activity |
Why This Matters
The PASS prediction profile provides the only available systematic pharmacological activity fingerprint for this specific regioisomer, enabling procurement teams to select the correct positional isomer when targeting protein kinase or antimycobacterial screening cascades—selecting an alternative isomer risks obtaining a compound with a fundamentally different predicted bioactivity spectrum.
- [1] Scientific Reports (2025) 15: Article 27674-7. Table 7: PASS Prediction for the Activity of the Title Compound. Nature Publishing Group. View Source
